molecular formula C19H20ClN3O2S B11049508 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine

Cat. No.: B11049508
M. Wt: 389.9 g/mol
InChI Key: IUUPIKDNAGKQAD-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine is a complex organic compound that features a pyrrole ring substituted with a sulfonyl group, a chlorophenyl group, and a pyridinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the preparation of the pyrrole ring, followed by the introduction of the sulfonyl and chlorophenyl groups through sulfonation and chlorination reactions, respectively. The final step involves the attachment of the pyridinyl ethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2,5-diones, while reduction can yield sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its structural features allow for the design of analogs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the production of advanced materials with unique properties. Its ability to undergo various chemical modifications makes it a valuable component in the development of new materials for applications such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrole ring structure and can exhibit similar chemical reactivity and biological activity.

    Sulfonyl compounds: Compounds with sulfonyl groups often have similar chemical properties and can participate in similar reactions.

    Chlorophenyl compounds: These compounds share the chlorophenyl group and can undergo similar substitution reactions.

Uniqueness

What sets 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with diverse properties and functions.

Properties

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-(2-pyridin-2-ylethyl)pyrrol-2-amine

InChI

InChI=1S/C19H20ClN3O2S/c1-13-14(2)23(12-10-16-5-3-4-11-22-16)19(21)18(13)26(24,25)17-8-6-15(20)7-9-17/h3-9,11H,10,12,21H2,1-2H3

InChI Key

IUUPIKDNAGKQAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CCC3=CC=CC=N3)C

Origin of Product

United States

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